![molecular formula C18H18N4O3S B5666613 5-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5666613.png)
5-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of derivatives related to imidazo[4,5-c]pyridine typically involves the Pictet-Spengler reaction, which allows for the construction of complex heterocyclic structures by cyclizing substituted histidines. This method has been successfully applied to create a range of derivatives, including amide, ester, alkyl, and acyl derivatives, highlighting the versatility and adaptability of this synthetic approach in generating compounds with potential biological activity (Klutchko et al., 1991).
Molecular Structure Analysis
The molecular structure of imidazo[4,5-c]pyridine derivatives has been extensively studied through various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These studies provide detailed insights into the arrangement of atoms within the molecule and the spatial configuration of its functional groups, crucial for understanding its chemical behavior and interaction with biological targets. The synthesis and crystal structure analysis of related compounds, such as pyrazole and imidazopyridine derivatives, offer comparative insights into the structural features essential for biological activity and chemical stability (Shen et al., 2012).
properties
IUPAC Name |
5-[2-(1-methylindol-3-yl)sulfanylacetyl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-21-8-16(11-4-2-3-5-14(11)21)26-9-17(23)22-7-13-12(19-10-20-13)6-15(22)18(24)25/h2-5,8,10,15H,6-7,9H2,1H3,(H,19,20)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZODBGMRTFWDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)N3CC4=C(CC3C(=O)O)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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